molecular formula C24H25NO5 B5601803 7-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5601803
M. Wt: 407.5 g/mol
InChI Key: NAFDNOADHKVFOY-UHFFFAOYSA-N
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Description

Quinoline and its derivatives, such as “7-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione”, play a significant role in various scientific and industrial applications. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which contributes to their complex chemical behavior and utility in multiple domains, including medicinal chemistry and corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies that incorporate various functional groups to enhance their chemical properties and applications. For example, pyrimido[4,5-b]quinolines are synthesized starting from 1,3-diaryl barbituric acid, highlighting the diversity of synthetic routes available for quinoline derivatives and their potential for modification and functionalization (Nandha kumar, Suresh, Mythili, & Mohan, 2001).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including the compound , significantly influences their chemical reactivity and physical properties. The presence of methoxy and other substituents affects the electron density and stability of these molecules, thereby impacting their chemical behavior and interactions (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including corrosion inhibition, through the formation of stable chelating complexes with metal surfaces. This attribute is particularly significant in the context of anticorrosive materials, where quinoline derivatives show good effectiveness (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-28-16-6-4-5-14(9-16)19-13-23(27)25-20-10-15(11-21(26)24(19)20)18-12-17(29-2)7-8-22(18)30-3/h4-9,12,15,19H,10-11,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFDNOADHKVFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)OC)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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